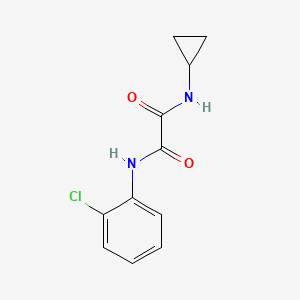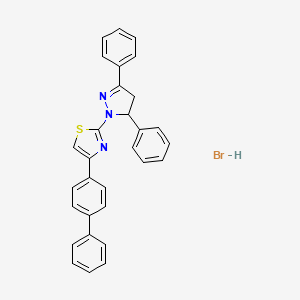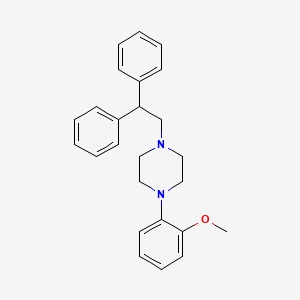![molecular formula C19H24O2 B4972818 1,1'-[1,3-propanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4972818.png)
1,1'-[1,3-propanediylbis(oxy)]bis(3,4-dimethylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[1,3-propanediylbis(oxy)]bis(3,4-dimethylbenzene), commonly known as PBD, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as benzene and chloroform. PBD has been used in various applications, including as a fluorescent probe, a cross-linking agent, and a polymerization initiator.
作用机制
The mechanism of action of PBD is not fully understood. However, it is believed that PBD interacts with DNA by intercalation, which is the insertion of a molecule between the base pairs of DNA. This interaction can cause DNA damage and lead to cell death.
Biochemical and Physiological Effects
PBD has been shown to have antitumor activity in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. PBD has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. However, PBD has not been tested in clinical trials for its antitumor activity.
实验室实验的优点和局限性
One advantage of using PBD in lab experiments is its fluorescent properties, which make it useful for imaging studies. Additionally, PBD is relatively easy to synthesize and has a high yield. However, one limitation of using PBD is its potential toxicity. PBD has been shown to cause DNA damage, which can lead to cell death. Therefore, caution should be taken when using PBD in lab experiments.
未来方向
There are several future directions for the use of PBD in scientific research. One direction is the development of PBD-based fluorescent probes for imaging studies. Another direction is the use of PBD as a cross-linking agent in the study of protein-protein interactions. Additionally, PBD could be used as a polymerization initiator in the synthesis of novel polymers. Finally, further studies are needed to determine the potential antitumor activity of PBD in clinical trials.
合成方法
PBD can be synthesized through a multistep process starting from 3,4-dimethylbenzaldehyde. The first step involves the conversion of 3,4-dimethylbenzaldehyde to 3,4-dimethylbenzyl alcohol using sodium borohydride as a reducing agent. The second step involves the reaction of 3,4-dimethylbenzyl alcohol with 1,3-dibromopropane in the presence of potassium carbonate to form 1,3-bis(3,4-dimethylphenyl)propane. The final step involves the reaction of 1,3-bis(3,4-dimethylphenyl)propane with sodium ethoxide to form PBD.
科学研究应用
PBD has been widely used in scientific research as a fluorescent probe. It has been used to label proteins, DNA, and RNA for imaging studies. PBD has also been used as a cross-linking agent in the study of protein-protein interactions. Additionally, PBD has been used as a polymerization initiator in the synthesis of polymers.
属性
IUPAC Name |
4-[3-(3,4-dimethylphenoxy)propoxy]-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-14-6-8-18(12-16(14)3)20-10-5-11-21-19-9-7-15(2)17(4)13-19/h6-9,12-13H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCBGIHUDBMMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCOC2=CC(=C(C=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-Dimethylphenoxy)propoxy]-1,2-dimethylbenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4972737.png)

![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4972759.png)
methanone](/img/structure/B4972771.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4972776.png)
![N-(4-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4972783.png)
![N-benzyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(cyclopropylmethyl)benzamide](/img/structure/B4972787.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-furylmethyl)acetamide](/img/structure/B4972788.png)
![1-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B4972792.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4972831.png)


![1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4972844.png)